Ethyl 5-fluoro-3-nitropicolinate
Description
Properties
Molecular Formula |
C8H7FN2O4 |
|---|---|
Molecular Weight |
214.15 g/mol |
IUPAC Name |
ethyl 5-fluoro-3-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H7FN2O4/c1-2-15-8(12)7-6(11(13)14)3-5(9)4-10-7/h3-4H,2H2,1H3 |
InChI Key |
USDGLJHNYGGWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)F)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Nitration | Ethyl 5-fluoropicolinate, nitric acid (HNO₃), sulfuric acid (H₂SO₄), temperature maintained below 0°C | Controlled addition of nitric acid to a cooled solution of ethyl 5-fluoropicolinate in sulfuric acid to selectively nitrate at the 3-position. The low temperature minimizes over-nitration and decomposition. |
| 2. Work-up | Quenching with ice-water, neutralization with sodium carbonate | The reaction mixture is poured into ice-water to quench the reaction, followed by neutralization to pH > 10 to precipitate the product. |
| 3. Extraction and Purification | Extraction with ethyl acetate, washing with brine, drying over anhydrous agents, concentration | Organic layer is separated, washed to remove acidic impurities, dried, and concentrated under reduced pressure. |
| 4. Purification | Column chromatography or recrystallization | The crude product is purified to obtain this compound with high purity. |
This method yields this compound with typical yields ranging from moderate to high, depending on reaction optimization.
Industrial Scale Considerations
For industrial production, continuous flow reactors can be employed to improve control over reaction parameters such as temperature, reagent concentration, and reaction time, enhancing yield and reproducibility. Optimization includes:
- Use of polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to improve nitration efficiency.
- Maintaining reaction temperature below 0°C to suppress side reactions.
- Monitoring intermediate purity via chromatographic techniques (HPLC or GC) to ensure >97% purity before proceeding.
- Employing recrystallization or preparative chromatography for final purification.
Reaction Mechanism and Analysis
Nitration Mechanism
The nitration of ethyl 5-fluoropicolinate proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-deficient pyridine ring preferentially at the 3-position due to electronic and steric factors influenced by the fluorine substituent at position 5.
Chemical Reactivity of this compound
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Reduction | Hydrogen gas, Pd/C catalyst or SnCl₂ | Hydrogenation at 1 atm, room temperature | Ethyl 5-fluoro-3-aminopicolinate |
| Nucleophilic Aromatic Substitution | Sodium methoxide or other nucleophiles | Moderate heating | Substituted derivatives replacing fluorine |
| Hydrolysis | Acidic (HCl) or basic (NaOH) aqueous conditions | Reflux | 5-fluoro-3-nitropicolinic acid |
These transformations highlight the versatility of this compound as a synthetic intermediate.
Characterization and Quality Control
Analytical Techniques
| Technique | Purpose | Key Observations |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Retention time comparison with standards; purity >97% desirable |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) | Structural confirmation | Aromatic proton signals near δ ~8.5 ppm adjacent to nitro group; fluorine coupling patterns |
| Fourier Transform Infrared Spectroscopy (FT-IR) | Functional group identification | Nitro group absorption bands at ~1520 cm⁻¹; ester carbonyl stretch at ~1720 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | Molecular ion peak [M+H]⁺ at m/z 229.0425 |
Summary Table: Preparation Methods and Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 5-fluoropicolinate |
| Nitrating Agent | Nitric acid (HNO₃) in sulfuric acid (H₂SO₄) |
| Reaction Temperature | Below 0°C to room temperature |
| Reaction Time | Typically several hours, controlled to prevent over-nitration |
| Work-up | Quenching with ice-water, neutralization with sodium carbonate |
| Purification | Extraction, drying, column chromatography or recrystallization |
| Yield | Moderate to high (dependent on optimization) |
| Analytical Methods | HPLC, NMR, FT-IR, HRMS |
| Safety | Use fume hood, PPE, neutralize spills |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-3-nitropicolinate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, other nucleophiles.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Ethyl 5-fluoro-3-aminopicolinate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-fluoro-3-nitropicolinic acid.
Scientific Research Applications
Ethyl 5-fluoro-3-nitropicolinate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as fluorinated polymers.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and fluorine-containing compounds.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of Ethyl 5-fluoro-3-nitropicolinate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Key Findings:
The ethyl ester group confers higher lipophilicity than methyl esters, improving membrane permeability in biological systems but reducing aqueous solubility.
Reactivity :
- The 3-nitro group facilitates electrophilic aromatic substitution reactions, making this compound a candidate for further functionalization in drug synthesis.
- In contrast, carboxylic acid derivatives (e.g., 6-Fluoro-3-nitropicolinic acid) exhibit lower reactivity in esterification due to the absence of an ester group.
Stability and Storage: this compound and its methyl ester analogue both require refrigerated storage (2–8°C), suggesting sensitivity to thermal degradation . Non-fluorinated derivatives (e.g., Ethyl 3-nitropicolinate) are stable at room temperature.
Applications: Fluorinated nitropicolinates are prioritized in pharmaceutical research for their metabolic resistance, while non-fluorinated variants are more common in agrochemicals.
Q & A
Q. What are the recommended synthetic routes for Ethyl 5-fluoro-3-nitropicolinate, and how can reaction conditions be optimized?
- Methodological Answer : this compound is typically synthesized via a multi-step process involving:
- Step 1 : Fluorination and nitration of the picolinic acid backbone.
- Step 2 : Esterification with ethanol under acidic catalysis.
Optimization strategies include: - Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nitration efficiency .
- Temperature Control : Maintaining temperatures below 0°C during nitration minimizes side reactions (e.g., over-nitration) .
- Purity Monitoring : Use GC or HPLC to verify intermediate purity (>97% recommended for critical steps) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns resolves impurities. Retention time comparisons against reference standards are critical .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of fluorine and nitro groups (e.g., δ ~8.5 ppm for aromatic protons adjacent to nitro).
- FT-IR : Nitro group absorption bands at ~1520 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 229.0425) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid residues using non-sparking tools .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential sensitization .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the regioselectivity of nitration in this compound synthesis?
- Methodological Answer :
- Solvent Effects : High-polarity solvents stabilize nitronium ion (NO₂⁺) intermediates, favoring meta-nitration. Low-polarity solvents (e.g., toluene) may shift selectivity to para-positions due to steric effects .
- Temperature : Lower temperatures (-10°C to 0°C) suppress kinetic side products, while higher temperatures (>25°C) promote thermodynamic control, altering product ratios.
- Data Table :
| Solvent | Polarity Index | Nitration Position | Yield (%) |
|---|---|---|---|
| DMSO | 7.2 | meta | 85 |
| Toluene | 2.4 | para | 62 |
| DCM | 3.1 | Mixed | 70 |
Q. What analytical strategies resolve discrepancies in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Contradiction Analysis :
- NMR Anomalies : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) can shift aromatic proton signals. Compare spectra across solvents .
- Mass Spec Fragmentation : Isomeric byproducts (e.g., ortho-nitro vs. meta-nitro) may co-elute in chromatography. Use tandem MS/MS to distinguish fragment patterns.
- Case Study : A 2022 study reported conflicting ¹⁹F NMR shifts (δ -112 ppm vs. -118 ppm). Resolution involved spiking with authentic standards and variable-temperature NMR to assess conformational mobility .
Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at timed intervals .
- Kinetic Analysis : Plot % remaining vs. time to calculate half-life (t₁/₂). For this compound, ester hydrolysis typically follows first-order kinetics with t₁/₂ ~24–48 hours in PBS.
- Structural Modifications : Introduce electron-withdrawing groups (e.g., additional fluorine) to enhance stability. Compare t₁/₂ values of derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
